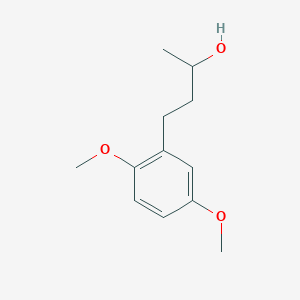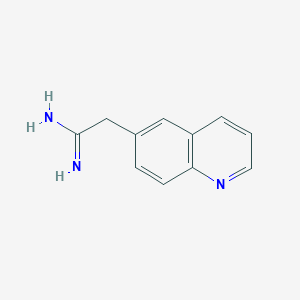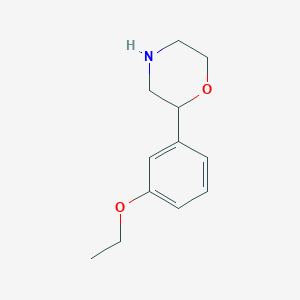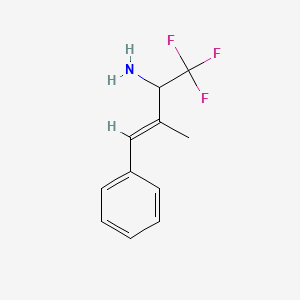
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4,6-dichloropyridine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: Similar in structure but lacks the trifluoromethyl group.
Pyrazolo[3,4-d]pyrimidine: Contains a different heterocyclic ring system.
4,6-Dichloropyridine: The parent compound without the trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.
Properties
CAS No. |
1060815-13-5 |
|---|---|
Molecular Formula |
C7H2Cl2F3NO |
Molecular Weight |
243.99 g/mol |
IUPAC Name |
1-(4,6-dichloropyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-3-1-4(13-5(9)2-3)6(14)7(10,11)12/h1-2H |
InChI Key |
UMELUHIMLZAKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
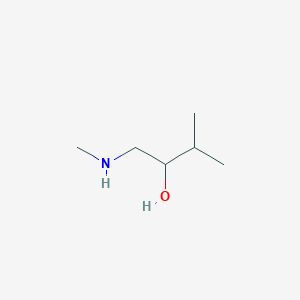
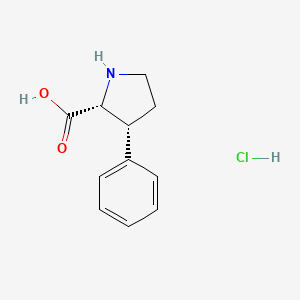


amine](/img/structure/B13610648.png)

